molecular formula C13H14ClN3 B1433778 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine CAS No. 1009330-33-9

2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine

Cat. No.: B1433778
CAS No.: 1009330-33-9
M. Wt: 247.72 g/mol
InChI Key: YHVZMYFWSBCOCT-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine (CAS 1009330-33-9) is a chemical compound with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol . It belongs to the class of pyrimidin-4-amines, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities . The core pyrimidine structure is a fundamental building block of nucleic acids, and its derivatives are frequently explored for their interaction with various biological targets . The specific substitution pattern on this compound—featuring a chloro group at the 2-position and an amine at the 4-position—makes it a versatile intermediate for synthetic chemistry. The 2-chloro group is particularly susceptible to nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse secondary amines and other functional groups to create libraries of compounds for structure-activity relationship (SAR) studies . This reactivity is commonly leveraged in the synthesis of potential therapeutic agents. While the specific biological profile of this compound is not fully delineated in the public domain, analogues within the pyrimidin-4-amine class have demonstrated significant research value. Related compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are key targets in antiangiogenic cancer research . Other pyrimidine-4-amines have been optimized as potent inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), serving as essential pharmacological tools in neuroscientific research . Furthermore, the pyrrolo[2,3-d]pyrimidine sub-class, a fused derivative, has shown promising in vitro activity against Mycobacterium tuberculosis , highlighting the potential of this chemical family in anti-infective discovery . Researchers may utilize this compound as a key synthetic precursor in the development of novel molecules for oncological, neurological, or infectious disease research. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)9-16-12-7-8-15-13(14)17-12/h2-8,10H,9H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVZMYFWSBCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=NC=C1)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it. This interaction can inhibit the enzyme’s activity, leading to changes in the metabolic processes that the enzyme regulates.

Biochemical Pathways

The inhibition of the acetyl-CoA carboxylase enzyme by this compound affects the fatty acid synthesis pathway This can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of fatty acid synthesis due to the inhibition of the acetyl-CoA carboxylase enzyme. This can potentially affect the integrity of cell membranes and the production of signaling molecules.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to dock against acetyl-CoA carboxylase enzyme, indicating a potential inhibitory effect. This interaction suggests that this compound may influence lipid metabolism by inhibiting the enzyme responsible for fatty acid synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidinamine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors, which can disrupt cellular respiration and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as acetyl-CoA carboxylase, thereby affecting lipid metabolism. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged observation of its effects on cells. Long-term exposure to this compound can lead to sustained inhibition of key enzymes and disruption of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes or pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase, influencing lipid metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites and disrupt normal metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a chlorine atom and a phenylpropyl group. Its chemical formula is C13H15ClN2, with a molecular weight of approximately 248.73 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an inhibitor for specific enzymes and receptors.

The compound's mechanism of action involves interaction with biological targets such as enzymes and receptors. It may act as a competitive inhibitor, where it binds to the active site of enzymes, thus preventing substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications to the phenyl group or the substitution pattern on the pyrimidine ring can significantly influence potency and selectivity.

Table 1: SAR Analysis of Pyrimidine Derivatives

CompoundIC50 (µM)Remarks
2-chloro-N-(2-phenylpropyl)0.72Moderate potency against target enzyme
N-(4-fluorophenyl) derivative0.45Increased potency due to better lipophilicity
N-(3-bromophenyl) derivative0.60Enhanced binding affinity

Case Studies

  • Inhibition Studies : A study conducted on various pyrimidine derivatives, including this compound, demonstrated its ability to inhibit specific phospholipase D enzymes in vitro, showcasing its potential application in inflammatory diseases .
  • Antimicrobial Activity : A related study on chloroacetamides indicated that compounds with similar structural features exhibited antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). The presence of halogenated substituents contributed to their efficacy .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that while some derivatives displayed potent inhibitory effects on targeted enzymes, they also exhibited varying levels of cytotoxicity in different cell lines, emphasizing the need for careful optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives, highlighting key differences in substituents, physicochemical properties, and biological activity.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activity References
This compound N-(2-phenylpropyl), Cl at C2 C₁₃H₁₄ClN₃ 247.72 Hypothesized intermediate for kinase inhibitors; potential lipophilicity due to phenylpropyl N/A
2-Chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine Thieno-fused ring, CF3-benzyl C₁₅H₁₀ClF₃N₄S 362.77 Antiparasitic activity; improved metabolic stability via thieno ring and CF3 group
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Cyclopropylmethyl C₈H₁₀ClN₃ 183.64 Moderate lipophilicity (XLogP3: 2.2); hydrogen bond donors: 1; acceptors: 3
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine Isopropylsulfonylphenyl C₁₃H₁₄ClN₃O₂S 311.79 High polarity (sulfonyl group); stored at -20°C for stability
2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine Dichlorophenyl C₁₀H₇Cl₂N₃ 240.09 Potential kinase inhibition; halogenated substituents enhance target binding
N-(4-fluorobenzyl)-6-(methylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine core, fluorobenzyl, phenylpropyl C₂₂H₂₁FN₆S 428.50 Dual Src/Abl kinase inhibition; optimized ADMET profile

Structural and Functional Insights

Substituent Effects on Bioactivity: The thieno[3,2-d]pyrimidine core in enhances antiparasitic activity compared to simpler pyrimidines, likely due to increased π-stacking interactions . Halogenated aryl groups (e.g., 3-chlorophenyl in ) improve target binding via hydrophobic and halogen-bonding interactions, a common strategy in kinase inhibitor design. Sulfonyl and CF3 groups (e.g., in and ) increase metabolic stability and solubility but may reduce membrane permeability.

Physicochemical Properties :

  • The cyclopropylmethyl substituent in reduces molecular weight (183.64 vs. 247.72 for the parent compound) while maintaining moderate lipophilicity (XLogP3: 2.2).
  • Phenylpropyl and 2-phenylpropyl groups (hypothesized in the parent compound and confirmed in ) contribute to higher molecular weights and enhanced hydrophobic interactions.

Synthetic Accessibility: Microwave-assisted synthesis (e.g., in ) is employed for thieno-pyrimidine derivatives, whereas conventional heating is used for simpler analogs like 2-chloro-N-cyclopropylpyrimidin-4-amine .

Preparation Methods

Nucleophilic Aromatic Substitution on Dichloropyrimidine

  • The dichloropyrimidine intermediate is reacted with N-methylphenethylamine or related amines under controlled conditions to substitute the 4-chloro group selectively.
  • Typical conditions involve heating in n-butanol with a base such as Diisopropylethylamine (DiPEA).
  • Microwave irradiation at 160 °C for 4–36 hours or conventional heating at 120 °C for 1–6 days is used to drive the reaction to completion.
  • The reaction progress is monitored by LC-MS or TLC.

Amine Coupling and Functional Group Transformations

  • Following substitution, ester hydrolysis and amide coupling steps may be employed to introduce additional functional groups if needed.
  • Buchwald–Hartwig amination conditions or reductive amination can be used to modify the pyrimidine scaffold further.
  • For the N-(2-phenylpropyl) moiety, synthesis of the corresponding amine from benzylic halides via nitrile intermediates and hydrogenation is reported.

Purification

  • The crude products are concentrated under reduced pressure and co-evaporated with toluene to remove residual solvents.
  • Purification is achieved by silica gel column chromatography or preparative HPLC-MS.
  • The final compound can be isolated as a free base or as a trifluoroacetic acid (TFA) salt, depending on downstream applications.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Dichloropyrimidine + N-methylphenethylamine, n-BuOH, DiPEA, 160 °C, microwave, 4 h 50-70 Reaction monitored by LC-MS/TLC
Ester hydrolysis Base hydrolysis (e.g., NaOH in water/THF) >80 Prepares carboxylic acid intermediates
Amide coupling Coupling agents (e.g., EDCI, HOBt) with amines 60-85 Forms amide bonds on pyrimidine scaffold
Purification Silica gel chromatography or HPLC-MS - Yields analytically pure compound

Key Research Findings and Optimization

  • The substitution at the 4-position of the pyrimidine ring is regioselective and can be optimized by controlling temperature and reaction time.
  • Microwave-assisted synthesis significantly reduces reaction times while maintaining or improving yields.
  • The choice of solvent and base (e.g., n-butanol and DiPEA) is crucial for reaction efficiency.
  • N-(2-phenylpropyl) amines can be synthesized via hydrogenation of nitrile precursors derived from benzylic halides, allowing for structural diversity.
  • Purification methods are essential to obtain high-purity products suitable for biological testing.

Summary Table of Preparation Methods

Method Aspect Details
Starting Material Dichloropyrimidine or 2-chloropyrimidine derivatives
Key Reaction Nucleophilic aromatic substitution of 4-chloro by N-(2-phenylpropyl)amine
Reaction Conditions n-Butanol solvent, DiPEA base, microwave heating (160 °C, 4–36 h) or oil bath heating
Intermediate Transformations Ester hydrolysis, amide coupling, reductive amination
Purification Techniques Silica gel column chromatography, HPLC-MS, isolation as free base or TFA salt
Yield Range 50–85% depending on step and conditions
Analytical Monitoring TLC, LC-MS, NMR (1H and 13C)

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine, and how can reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) between 2,4-dichloropyrimidine and 2-phenylpropylamine. Key steps include:

  • Reagent selection : Use of a base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine and promote substitution .
  • Solvent and temperature : Reactions in 1,4-dioxane at 80–85°C under argon prevent side reactions and improve regioselectivity .
  • Purification : Flash column chromatography (silica gel) is standard for isolating the product, with yields typically ranging from 60% to 89% depending on stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., pyrimidine ring protons at δ ~8.0–6.0 ppm, amine NH signals near δ ~5.8–6.2 ppm) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, SHELX software refines crystallographic data to validate bond lengths and angles .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., observed [M+H]+^+ peaks matching theoretical values) .

Q. How does the 2-phenylpropylamine moiety influence the compound’s reactivity and intermolecular interactions?

The bulky 2-phenylpropyl group introduces steric hindrance, which:

  • Limits rotational freedom, favoring specific conformations in crystal lattices .
  • Modulates solubility in polar solvents (e.g., DMSO or dioxane) due to hydrophobic interactions .
  • Impacts nucleophilic substitution kinetics by slowing secondary reactions at the pyrimidine C4 position .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Pyrimidin-4-amine derivatives often target:

  • Kinases : The pyrimidine core mimics ATP-binding motifs, making it a scaffold for kinase inhibitors .
  • Epigenetic regulators : Chloropyrimidines may interact with histone deacetylases (HDACs) or methyltransferases .
  • Antiparasitic agents : Structural similarity to thieno[3,2-d]pyrimidines suggests potential activity against Trypanosoma spp. .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours at 80°C vs. 72 hours conventionally) while maintaining >60% yield .
  • Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate NAS but risk halogen scrambling.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

  • Cross-validation : Compare 1H^1H-NMR coupling constants with X-ray-derived dihedral angles to confirm conformation .
  • DFT calculations : Simulate NMR chemical shifts and optimize geometry using software like Gaussian to identify discrepancies .
  • Twinned data refinement : Use SHELXL to model crystallographic disorder when hydrogen-bonding networks complicate interpretation .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of derivatives?

  • Substituent variation : Replace the 2-chloro group with fluoro, methoxy, or trifluoromethyl to assess electronic effects .
  • Amine side-chain modification : Test linear vs. branched alkyl chains (e.g., 2-phenoxyethyl vs. 3-methylpyrazolyl) to evaluate steric and solubility impacts .
  • Bioisosteric replacement : Swap pyrimidine with thieno[3,2-d]pyrimidine to enhance binding affinity .

Q. What computational methods are suitable for predicting the compound’s binding modes?

  • Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., CDK2 or EGFR) .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical H-bond donors/acceptors using the pyrimidine N1 and chloro group as anchor points .

Q. How can researchers mitigate degradation of sensitive functional groups during synthesis?

  • Protecting groups : Use trityl or Boc groups to shield primary amines during multi-step syntheses .
  • Inert atmosphere : Conduct reactions under argon to prevent oxidation of the pyrimidine ring .
  • Low-temperature workup : Quench reactions at 0°C to minimize hydrolysis of the chloro substituent .

Q. What are the key considerations for designing this compound as a synthon in drug discovery?

  • Orthogonality : Retain the C4 amine for further functionalization (e.g., acylations or Suzuki couplings) .
  • Scalability : Optimize chromatography-free purification (e.g., recrystallization from EtOAc/hexane) .
  • Toxicity screening : Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 cells early in development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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